molecular formula C5H8F2O B13335002 ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol

Cat. No.: B13335002
M. Wt: 122.11 g/mol
InChI Key: VSFCACSLFLWHTL-IMJSIDKUSA-N
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Description

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is a chiral compound with significant interest in various scientific fields. This compound features a cyclopropyl ring substituted with two fluorine atoms and a methyl group, along with a hydroxyl group attached to the methylene carbon. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and functional group modifications. One common method includes the reaction of a suitable alkene with a difluorocarbene source under controlled conditions to form the difluorocyclopropane intermediate. This intermediate is then subjected to further reactions to introduce the hydroxyl and methyl groups in the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized reactors to ensure high yield and purity. The process often includes steps for purification and isolation of the desired enantiomer, utilizing techniques such as chiral chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclopentyl methanol: Shares a similar cyclopropyl structure but with an amino group instead of fluorine atoms.

    (1R,3S)-Camphoric acid: Contains a cyclopentane ring with carboxylic acid groups, differing in functional groups and ring size.

Uniqueness

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is unique due to its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it valuable for applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

[(1R,3S)-2,2-difluoro-3-methylcyclopropyl]methanol

InChI

InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m0/s1

InChI Key

VSFCACSLFLWHTL-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](C1(F)F)CO

Canonical SMILES

CC1C(C1(F)F)CO

Origin of Product

United States

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